2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride
Description
2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride is a secondary amine derivative featuring a thiophene ring substituted at the 2-position, linked via a methylene bridge to an amino group on a butanol backbone. The compound’s molecular formula is C₁₀H₁₆ClNOS (assuming the thienyl group is at position 2; see structural clarification below). It is a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
2-(thiophen-2-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS.ClH/c1-2-8(7-11)10-6-9-4-3-5-12-9;/h3-5,8,10-11H,2,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUFEQGLYMVSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride typically involves the reaction of 2-thienylmethylamine with 1-butanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride with analogs based on structural, synthetic, and commercial availability data from the evidence.
Positional Isomer: 2-[(3-Thienylmethyl)amino]-1-butanol Hydrochloride
- Structure : The primary distinction lies in the substitution position of the thienyl group (3- vs. 2-thienyl).
- Molecular Formula: C₉H₁₆ClNOS (exact mass: 221.743 g/mol) .
- Key Data :
- CAS: 1049713-29-2
- Purity: 95%
- ChemSpider ID: 30907634
- Implications : Positional isomerism can alter electronic properties and binding affinities. The 3-thienyl analog may exhibit different solubility or reactivity due to steric and electronic effects compared to the 2-substituted compound .
Thienylmethylthio-Benzamide Derivatives
Several compounds in share the 2-thienylmethyl motif but differ in core structure and functional groups:
- Comparison: Unlike this compound, these analogs replace the amino-butanol backbone with benzamide-thioether scaffolds. The thioether group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the amine .
Discontinued Analog: 1-(Methylamino)-3-(4-nitrophenoxy)propan-2-ol Hydrochloride
Biological Activity
Overview
2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its molecular formula is C10H18ClNOS, and it has garnered interest due to its interactions with various biomolecules and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 2-thiophenemethanamine with 1-chlorobutan-2-ol. This process is conducted under controlled conditions, often in the presence of solvents and catalysts to optimize yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, which contribute to its versatility in research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence signaling pathways within cells. The precise mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor or modulator in various biochemical processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, no severe adverse effects were observed at lower doses; however, increased liver weights were noted at higher doses, indicating potential hepatotoxicity. The no observed adverse effect level (NOAEL) was determined to be 50 mg/kg body weight per day . Furthermore, genotoxicity tests showed no positive responses in bacterial assays, suggesting a low risk of genetic damage associated with this compound .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study investigated its role as a precursor in synthesizing more complex pharmacological agents. The compound's unique structure allowed for the development of derivatives with enhanced biological activity.
- Case Study 2 : Another research project focused on its application in treating neurological disorders due to its interaction with neurotransmitter systems. Preliminary results indicated that it could enhance choline uptake, which is crucial for cognitive functions .
Comparative Analysis
| Compound Name | Biological Activity | Toxicity Profile |
|---|---|---|
| This compound | Antimicrobial, potential neuroprotective | NOAEL: 50 mg/kg; low genotoxicity |
| 2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol | Antimicrobial; moderate toxicity | Higher NOAEL; hepatotoxicity noted |
This table illustrates how this compound compares with similar compounds in terms of biological activity and toxicity.
Q & A
Q. What are the standard synthetic routes for 2-[(2-thienylmethyl)amino]-1-butanol hydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-thienylmethylamine with a butanol derivative (e.g., epoxide or halide) under acidic conditions, followed by hydrochlorination. Reaction parameters like temperature, solvent (e.g., dioxane), and HCl stoichiometry influence yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation requires NMR spectroscopy (e.g., - and -NMR for amine and hydroxyl groups), IR spectroscopy (to identify N–H and O–H stretches), and HPLC (for purity assessment ≥98%). Mass spectrometry and X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What safety precautions are necessary when handling this compound?
Toxicity data indicate risks of skin/eye irritation and respiratory inflammation. Use PPE (gloves, goggles), work in a fume hood, and follow spill protocols (neutralize with inert absorbents). Store at 2–8°C in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic optimization includes:
- Catalyst screening (e.g., Lewis acids or phase-transfer catalysts).
- Solvent selection (polar aprotic solvents like DMF improve amine reactivity).
- HCl concentration titration to avoid over-protonation of intermediates. Post-synthesis purification via recrystallization or column chromatography enhances purity .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or assay variability. Mitigation strategies include:
- Batch reproducibility checks using orthogonal analytical methods (e.g., LC-MS).
- Dose-response validation across multiple cell lines or in vitro models.
- Structural analogs to isolate pharmacophore contributions .
Q. What mechanistic insights exist for its interaction with biological targets?
The compound’s ethanolamine backbone and thienyl group enable hydrogen bonding and π-π stacking with enzymes or receptors. Computational docking studies suggest affinity for aminergic GPCRs or microbial enzymes. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does stereochemistry influence its physicochemical and biological properties?
Chiral centers (e.g., at the amino alcohol moiety) affect solubility, membrane permeability, and target selectivity. Enantiomeric resolution via chiral HPLC or asymmetric synthesis is critical for structure-activity relationship (SAR) studies .
Methodological Considerations
Q. What protocols are recommended for stability testing under varying conditions?
Conduct accelerated stability studies:
Q. How to design assays for evaluating its antimicrobial potential?
Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi. Combine with time-kill kinetics and biofilm disruption tests . Include cytotoxicity controls (e.g., mammalian cell lines) to assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
